molecular formula C20H32N2O6S2 B11500255 N,N'-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide

N,N'-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide

Cat. No.: B11500255
M. Wt: 460.6 g/mol
InChI Key: DBSOSXNDIAEXCT-UHFFFAOYSA-N
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Description

N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide is an organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its reactivity and stability. This compound is characterized by the presence of two cyclohexyl groups, two methoxy groups, and two sulfonamide groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with dicyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can modify the functional groups on the benzene ring .

Scientific Research Applications

N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-dibromo-N-ethyl-benzene-1,3-disulfonamide
  • N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide
  • N,N’-dicyclohexyl-4-(2,5-dimethoxybenzoyl)benzamide

Uniqueness

N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and stability. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C20H32N2O6S2

Molecular Weight

460.6 g/mol

IUPAC Name

1-N,3-N-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide

InChI

InChI=1S/C20H32N2O6S2/c1-27-17-13-18(29(23,24)21-15-9-5-3-6-10-15)20(28-2)19(14-17)30(25,26)22-16-11-7-4-8-12-16/h13-16,21-22H,3-12H2,1-2H3

InChI Key

DBSOSXNDIAEXCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)S(=O)(=O)NC2CCCCC2)OC)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

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